Pyrimethamine

Catalog No.
S540733
CAS No.
58-14-0
M.F
C12H13ClN4
M. Wt
248.71 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimethamine

CAS Number

58-14-0

Product Name

Pyrimethamine

IUPAC Name

5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine

Molecular Formula

C12H13ClN4

Molecular Weight

248.71 g/mol

InChI

InChI=1S/C12H13ClN4/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H4,14,15,16,17)

InChI Key

WKSAUQYGYAYLPV-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl

Solubility

less than 0.1 mg/mL at 70° F (NTP, 1992)
121 mg/L
In water, 10 mg/L (temperature not specified)
Practically insoluble in water; slightly soluble in ethanol (about 9 g/L), in dilute HCl (about 5 g/L); soluble in boiling ethanol (about 25 g/L); Very sparingly soluble in propylene glycol and dimethylacetamide at 70 °C
1.79e-01 g/L
>37.3 [ug/mL]

Synonyms

Pyrimethamine; Daraprim; Chloridine; Ethylpyrimidine; Aventis Brand of Pyrimethamine; Chloridin; Daraprim; Glaxo Wellcome Brand of Pyrimethamine; GlaxoSmithKline Brand of Pyrimethamine; Malocide; Pyrimethamine; Tindurine; Wellcome Brand of Pyrimethamine;

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl

Description

The exact mass of the compound Pyrimethamine is 248.08287 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 70° f (ntp, 1992)121 mg/lin water, 10 mg/l (temperature not specified)practically insoluble in water; slightly soluble in ethanol (about 9 g/l), in dilute hcl (about 5 g/l); soluble in boiling ethanol (about 25 g/l); very sparingly soluble in propylene glycol and dimethylacetamide at 70 °c1.79e-01 g/l>37.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757306. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action:

Pyrimethamine belongs to a class of drugs called folate inhibitors. It works by interfering with the folate pathway within the malaria parasite. Folate is essential for the parasite's growth and development. By inhibiting this pathway, pyrimethamine disrupts the parasite's life cycle and prevents its replication [Source: Centers for Disease Control and Prevention (CDC) - ].

Combination Therapy:

Pyrimethamine is rarely used alone for malaria treatment due to the emergence of drug resistance. Instead, it is most commonly combined with another antimalarial medication, typically sulphadoxine, to create a fixed-dose combination (FDC) therapy. This combination therapy helps to delay the development of resistance [Source: World Health Organization (WHO) - ].

Intermittent Preventive Treatment (IPT):

Pregnant women and young children in malaria-endemic regions are particularly vulnerable to the disease's severe consequences. Pyrimethamine-sulphadoxine (SP) is used as part of IPT programs to prevent malaria infections in these populations. The medication is administered at specific intervals throughout pregnancy or childhood to provide ongoing protection [Source: Clinical Microbiology Reviews - ].

Research on Resistance:

The widespread use of pyrimethamine has led to the emergence of parasite resistance. Scientific research is ongoing to monitor resistance patterns and develop strategies to mitigate it. This includes exploring alternative treatment regimens and developing new antimalarial drugs [Source: Malaria Journal - ].

Research on New Applications:

Beyond malaria, pyrimethamine is being explored for its potential role in treating other diseases, such as toxoplasmosis, a parasitic infection, and certain types of cancer [Source: National Cancer Institute - ].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Pyrimethamine is an odorless white crystalline powder. Tasteless. An antimalarial drug.
Solid

Color/Form

Crystals
White scored tablets contains 25 mg pyrimethamine /Daraprim/

XLogP3

2.7

Exact Mass

248.08287

LogP

2.69
2.69 (LogP)
log Kow = 2.69
2.7

Appearance

Solid powder

Melting Point

451 to 453 °F (capillary) (NTP, 1992)
233.5 °C
233-234 °C (capillary); 240-242 °C (copper block)
233.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z3614QOX8W

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 7 notifications to the ECHA C&L Inventory.;
H302 (99.24%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of toxoplasmosis and acute malaria; For the prevention of malaria in areas non-resistant to pyrimethamine
FDA Label

Therapeutic Uses

Although pyrimethamine has been used alone for suppression or chemoprophylaxis of malaria in travelers, the drug is no longer recommended by the US Centers for Disease Control and Prevention (CDC) or other experts for prevention of malaria. The manufacturer states that pyrimethamine should only be used for suppression or chemoprophylaxis of malaria caused by Plasmodium known to be susceptible to the drug. However, resistance to pyrimethamine is prevalent worldwide and the drug alone is not a suitable chemoprophylaxis regimen for travelers to most areas of the world. /Included in US product labeling/
Pyrimethamine is used in conjunction with sulfadiazine or, alternatively, clindamycin, atovaquone, or azithromycin for the treatment of toxoplasmosis caused by Toxoplasma gondii. /Included in US product labeling/
Oral or parenteral leucovorin is used with pyrimethamine in these regimens to prevent pyrimethamine-induced adverse hematologic effects. /Included in US product labeling/
Although co-trimoxazole generally is considered the drug of choice for the treatment of GI infections caused by Isospora belli, pyrimethamine has been used for the treatment of isosporiasis in some patients (e.g., HIV-infected patients) when co-trimoxazole was contraindicated, including those with sulfonamide sensitivity. /NOT included in US product labeling/
Pyrimethamine and leucovorin have been used in conjunction with dapsone for primary or secondary prophylaxis of Pneumocystis jiroveci (formerly Pneumocystis carinii) pneumonia (PCP). Co-trimoxazole generally is the drug of choice for prevention of initial episodes (primary prophylaxis) of PCP in HIV-infected adults, adolescents, or children and prevention of recurrence (secondary prophylaxis or chronic maintenance therapy) following an initial episode of PCP in these individuals. Alternative regimens that can be used for prevention of PCP in adults or adolescents who cannot tolerate co-trimoxazole include dapsone, dapsone in conjunction with pyrimethamine and leucovorin, aerosolized pentamidine, or atovaquone. In patients who cannot receive co-trimoxazole and who are seropositive for T. gondii, either the dapsone and pyrimethamine regimen or a regimen of atovaquone (with or without pyrimethamine) would provide prophylaxis against both PCP and toxoplasmosis. /NOT included in US product labeling/
The fixed combination of sulfadoxine and pyrimethamine has been used for suppression or chemoprophylaxis of chloroquine-resistant P. falciparum malaria. However, the manufacturer states that the drug is not routinely recommended for prevention of malaria and should only be considered for travelers to areas where chloroquine-resistant P. falciparum malaria is endemic and susceptible to the fixed-combination drug and when alternatives are unavailable or contraindicated. Sulfadoxine and pyrimethamine is no longer recommended by the CDC or other clinicians for prevention of malaria in travelers because of resistance and adverse effects reported with the drug. Resistance to sulfadoxine and pyrimethamine is widespread in the Amazon basin area of South America, Southeast Asia, other parts of Asia, and in large parts of Africa. In addition, severe and sometimes fatal adverse reactions have been reported with the once-weekly regimen of the fixed combination of sulfadoxine and pyrimethamine used for prevention of malaria. /Included in US product labeling/
The fixed-combination of sulfadoxine and pyrimethamine has been used for prophylaxis of Pneumocystis jiroveci (formerly Pneumocystis carinii) (PCP) in HIV-infected patients, including those who were unable to tolerate co-trimoxazole prophylaxis. Although there is some evidence that sulfadoxine and pyrimethamine may have a beneficial effect in preventing and reducing recurrence of PCP in some AIDS patients, it is not effective in all patients. The USPHS/IDSA, CDC, NIH, and others do not recommend the fixed-combination preparation of sulfadoxine and pyrimethamine as a preferred or alternative regimen for prevention of PCP. The USPHS/IDSA states that the fixed-combination preparation should be considered for prophylaxis of PCP only in unusual situations when the usually recommended agents (co-trimoxazole, dapsone, dapsone with pyrimethamine and leucovorin, aerosolized pentamidine, atovaquone) cannot be used. /NOT included in US product labeling/
Pyrimethamine is used in conjunction with sulfadiazine, dapsone, atovaquone, or clindamycin for primary or secondary prophylaxis against toxoplasmosis in individuals with human immunodeficiency virus (HIV) infection. /NOT included in US product labeling/
Plasmodium falciparum infection during pregnancy is strongly associated with maternal anaemia and low birth weight, contributing to substantial morbidity and mortality in sub-Saharan Africa. Intermittent preventive treatment in pregnancy with sulfadoxine/pyrimethamine (IPTp-SP) has been one of the most effective approaches to reduce the burden of malaria during pregnancy in Africa. IPTp-SP is based on administering >or=2 treatment doses of sulfadoxine/pyrimethamine to pregnant women at predefined intervals after quickening (around 18-20 weeks). Randomised, controlled trials have demonstrated decreased rates of maternal anaemia and low birth weight with this approach. The WHO currently recommends IPTp-SP in malaria-endemic areas of sub-Saharan Africa. However, implementation has been suboptimal in part because of concerns of potential drug toxicities. This review evaluates the toxicity data of sulfadoxine/pyrimethamine, including severe cutaneous adverse reactions, teratogenicity and alterations in bilirubin metabolism. Weekly sulfadoxine/pyrimethamine prophylaxis is associated with rare but potentially fatal cutaneous reactions. Fortunately, sulfadoxine/pyrimethamine use in IPTp programmes in Africa, with 2-4 treatment doses over 6 months, has been well tolerated in multiple IPTp trials. However, sulfadoxine/pyrimethamine should not be administered concurrently with cotrimoxazole given their redundant mechanisms of action and synergistic worsening of adverse drug reactions. Therefore, HIV-infected pregnant women in malaria endemic areas who are already receiving cotrimoxazole prophylaxis should not also receive IPTp-SP. Although folate antagonist use in the first trimester is associated with neural tube defects, large case-control studies have demonstrated that sulfadoxine/pyrimethamine administered as IPTp (exclusively in the second and third trimesters and after organogenesis) does not result in an increased risk of teratogenesis. Folic acid supplementation is recommended for all pregnant women to reduce the rate of congenital anomalies but high doses of folic acid (5 mg/day) may interfere with the antimalarial efficacy of sulfadoxine/pyrimethamine. However, the recommended standard dose of folic acid supplementation (0.4 mg/day) does not affect antimalarial efficacy and may provide the optimal balance to prevent neural tube defects and maintain the effectiveness of IPTp-SP. No clinical association between sulfadoxine/pyrimethamine use and kernicterus has been reported despite the extensive use of sulfadoxine/pyrimethamine and related compounds to treat maternal malaria and congenital toxoplasmosis in near-term pregnant women and newborns. Although few drugs in pregnancy can be considered completely safe, sulfadoxine/pyrimethamine - when delivered as IPTp - has a favourable safety profile. Improved pharmacovigilance programmes throughout Africa are now needed to confirm its safety as access to IPTp-SP increases. Given the documented benefits of IPTp-SP in malaria endemic areas of Africa, access to this treatment for pregnant women should continue to expand.
MEDICATION (VET): Neosporosis is caused by Neospora caninum, a protozoan that can cause a nonsuppurative encephalomyelitis, most commonly in dogs. ... Early treatment with ... pyrimethamine may be effective, but the prognosis is poor.
MEDICATION (VET): Feline anterior uveitis with increasing Toxoplasma gondii titers as shown by serology and anterior chamber centesis may be treated with ... /a/ synergistic combination of sulfonamides (sulfadiazine, sulfamethazine, sulfamerazine) and pyrimethamine ... .
MEDICATION (VET): Hepatozoonosis is a life-long infection in dogs. No known therapeutic regimen completely clears the body of the organism. In the past, treatment has been frustrating because most dogs showed only temporary improvement, with frequent relapses within 3-6 mo and death within 2 yr of diagnosis. Remission of clinical signs can usually be achieved through combination therapy, referred to as TCP, which includes 3 drugs: trimethoprim-sulfadiazine ... clindamycin ... and pyrimethamine ... .
MEDICATION (VET): Sulfonamides are used in combination with pyrimethamine to treat protozoal diseases such as leishmaniasis and toxoplasmosis.
MEDICATION (VET): Sarcocystosis is a major cause of mortality in parrots housed outdoors in the southern USA. In severely affected areas, even indoor birds can be infected via contaminated food. The oocysts are passed from infected opossum feces by insects (eg, cockroaches) or rats into the feed cups of birds. The feces of these transport hosts are then consumed by the birds, and a rapidly fatal disease can develop. Old World species are immunologically naive to this disease, and a high mortality rate is observed in untreated birds such as cockatoos, African Grays, and Eclectus parrots. Although not directly contagious, birds in communal aviaries are often affected simultaneously, and large die-offs have been documented. ... Prolonged treatment with trimethoprim/sulfa ... and pyrimethamine ... is often effective.
MEDICATION (VET): Toxoplasmosis is caused by Toxoplasma gondii and can occasionally cause a nonsuppurative encephalomyelitis in dogs and cats. ... Sulfadiazine and pyrimethamine are recommended for treatment.
MEDICATION (VET): Equine protozoal myeloencephalitis is a common disease of horses that produces a nonsuppurative, often necrotizing, meningoencephalomyelitis. Horses are an aberrant host for the causative organism, usually Sarcocystis neurona , but less commonly, other protozoa cause the disease. ... Treatment protocols include ... pyrimethamine ... .

Pharmacology

Pyrimethamine is an antiparasitic compound commonly used as an adjunct in the treatment of uncomplicated, chloroquine resistant, P. falciparum malaria. Pyrimethamine is a folic acid antagonist and the rationale for its therapeutic action is based on the differential requirement between host and parasite for nucleic acid precursors involved in growth. This activity is highly selective against plasmodia and Toxoplasma gondii. Pyrimethamine possesses blood schizonticidal and some tissue schizonticidal activity against malaria parasites of humans. However, the 4-amino-quinoline compounds are more effective against the erythrocytic schizonts. It does not destroy gametocytes, but arrests sporogony in the mosquito. The action of pyrimethamine against Toxoplasma gondii is greatly enhanced when used in conjunction with sulfonamides.
Pyrimethamine is a synthetic derivative of ethyl-pyrimidine with potent antimalarial properties. Pyrimethamine is a competitive inhibitor of dihydrofolate reductase (DHFR). DHFR is a key enzyme in the redox cycle for production of tetrahydrofolate, a cofactor that is required for the synthesis of DNA and proteins. This agent is often used in combination with other antimalarials for the treatment of uncomplicated falciparum malaria. (NCI04)

MeSH Pharmacological Classification

Folic Acid Antagonists

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01B - Antimalarials
P01BD - Diaminopyrimidines
P01BD01 - Pyrimethamine

Mechanism of Action

Pyrimethamine inhibits the dihydrofolate reductase of plasmodia and thereby blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication. This leads to failure of nuclear division at the time of schizont formation in erythrocytes and liver.
Pyrimethamine is an antimalarial drug that has also been used successfully to treat autoimmune diseases such as lymphoproliferative syndrome. In this work, the effect of pyrimethamine (PYR) on the production of free radicals in malaria-infected mice was studied to better understand the drug's immunomodulatory properties. BALB/c and CBA/Ca mice were infected with Plasmodium yoelii 17XL. Seven days after infection, mice were treated with PYR or vehicle and sacrificed 24h later. Treatment with PYR increased superoxide dismutase and glutathione peroxidase activities in erythrocytes and the liver, augmented the levels of nitric oxide in the serum, and upregulated mRNA levels of superoxide dismutase, glutathione peroxidase, catalase, and iNOS in the spleen. In addition, PYR increased lipoperoxidation and protein carbonylation in infected mice. Our results indicate that P. yoelii 17XL reduces oxidative stress in infected cells, while PYR induces it, which is associated with increased parasite elimination. Thus, it is possible that oxidative stress generated by pyrimethamine is also involved in its immunomodulatory mechanism of action.
Co-infection of human immunodeficiency virus (HIV) with malaria is one of the pandemic problems in Africa and parts of Asia. Here we investigated the impact of pyrimethamine (PYR) and two other clinical anti-malarial drugs (chloroquine [CQ] or artemisinin [ART]) on HIV-1 replication. Peripheral blood mononuclear cells (PBMCs) or MT-2 cells were infected with HIV(NL4.3) strain and treated with different concentrations of the anti-malarial drugs. HIV-1 replication was measured using p24 ELISA. We show that 10 uM CQ and ART inhibited HIV-1 replication by 76% and 60% in PBMCs, respectively, but not in MT-2 cells. In contrast, 10 uM PYR enhanced HIV-1 replication in MT-2 cells by >10-fold. A series of molecular mechanism studies revealed that PYR increased intracellular HIV gag proteins without affecting the promoter or the reverse transcriptase activity. The effect of PYR was independent of HTLV-1 produced by MT-2 cells. Of interest, PYR treatment led to S-phase accumulation and increased AZT and d4T antiviral activity by ~ 4-fold. Taken together, we show that PYR significantly enhances HIV-1 replication by affecting the cellular machinery. Our results could be relevant for the management of malaria and HIV particularly in regions where HIV-1 and malaria epidemics overlap.
Autosomal dominant polycystic kidney disease (ADPKD) is a commonly inherited disorder mostly caused by mutations in PKD1, encoding polycystin-1 (PC1). The disease is characterized by development and growth of epithelium-lined cyst in both kidneys, often leading to renal failure. There is no specific treatment for this disease. Here, we report a sustained activation of the transcription factor signal transducer and activator of transcription 3 (STAT3) in ischemic injured and uninjured Pkd1 knockout polycystic kidneys and in human ADPKD kidneys. Through a chemical library screen, we identified the anti-parasitic compound pyrimethamine as an inhibitor of STAT3 function. Treatment with pyrimethamine decreases cell proliferation in human ADPKD cells and blocks renal cyst formation in an adult and a neonatal PKD mouse model. Moreover, we demonstrated that a specific STAT3 inhibitor, S3I-201, reduces cyst formation and growth in a neonatal PKD mouse model. Our results suggest that PC1 acts as a negative regulator of STAT3 and that blocking STAT3 signaling with pyrimethamine or similar drugs may be an attractive therapy for human ADPKD.
The unresponsiveness of metastatic melanoma to conventional chemotherapeutic and biological agents is largely due to the development of resistance to apoptosis. Pyrimethamine belongs to the group of antifolate drugs, and in addition to antiprotozoan effects, it exerts a strong proapoptotic activity, which we recently characterized in human T lymphocytes. However, no data regarding pyrimethamine anticancer activity are available thus far. To this end, we examined the in vitro effects of pyrimethamine on apoptosis, cell cycle distribution, and cell proliferation of human metastatic melanoma cell lines. The in vivo antitumor potential of pyrimethamine was evaluated in a severe combined immunodeficiency (SCID) mouse xenotransplantation model. Our data indicate that pyrimethamine, when used at a clinically relevant concentration, induced apoptosis in metastatic melanoma cells via the activation of the cathepsin B and the caspase cascade (i.e., caspase-8 and caspase-9) and subsequent mitochondrial depolarization. This occurred independently from CD95/Fas engagement. Moreover, pyrimethamine induced a marked inhibition of cell growth and an S-phase cell cycle arrest. Results obtained in SCID mice, injected s.c. with metastatic melanoma cells and treated with pyrimethamine, indicated a significant inhibitory effect on tumor growth. In conclusion, our results suggest that pyrimethamine-induced apoptosis may be considered as a multifaceted process, in which different inducers or regulators of apoptosis are simultaneously implicated, thus permitting death defects of melanoma cells to be bypassed or overcome. On these bases, we hypothesize that pyrimethamine could represent an interesting candidate for the treatment of metastatic melanoma.
Pyrimethamine is a folic acid antagonist and has a mechanism of action similar to that of trimethoprim. By binding to and reversibly inhibiting dihydrofolate reductase, pyrimethamine inhibits the reduction of dihydrofolic acid to tetrahydrofolic acid (folinic acid). Pyrimethamine interferes with the synthesis of tetrahydrofolic acid in malarial parasites at a point immediately succeeding that where sulfonamides act. Sulfadoxine, like other sulfonamides, is a structural analog of p-aminobenzoic acid (PABA) and competitively inhibits dihydrofolic acid synthesis which is necessary for the conversion of PABA to folic acid. The combination of sulfadoxine and pyrimethamine results in a synergistic action against susceptible plasmodia.

Vapor Pressure

1.32X10-8 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

58-14-0

Wikipedia

Pyrimethamine

Drug Warnings

High dosages of pyrimethamine may result in adverse nervous system effects including ataxia, tremors, seizures, and respiratory failure. Headache, light-headedness, insomnia, depression, malaise, fatigue, and irritability have been reported rarely with pyrimethamine. Reversible hyperesthesia has been reported rarely with sulfadoxine and pyrimethamine. Other adverse nervous system effects reported with sulfonamides or pyrimethamine include peripheral neuritis, hallucinations, tinnitus, vertigo, muscle weakness, nervousness, and polyneuritis.
Sensitivity reactions, occasionally severe (e.g., Stevens-Johnson syndrome, toxic epidermal necrolysis, erythema multiforme, anaphylaxis) have been reported with pyrimethamine, especially when the drug was used with a sulfonamide. Severe, sometimes fatal, hypersensitivity reactions have occurred with the fixed-combination preparation of sulfadoxine and pyrimethamine. In most reported cases, fatalities resulted from severe cutaneous reactions, including erythema multiforme, Stevens-Johnson syndrome, and toxic epidermal necrolysis. Pulmonary hypersensitivity reactions and a fatal reaction involving the skin, liver, and kidneys also have been reported. Fatal hepatitis also has been reported with the fixed-combination drug.
Severe reactions to sulfadoxine and pyrimethamine have occurred in travelers who received 2-9 doses of the drug for prophylaxis of malaria, but have not been reported to date following a single dose of the drug such as that used in the treatment of malaria. It is estimated that the incidence of severe cutaneous adverse reactions ranges from 1/8000 to 1/5000 and that the incidence of fatal cutaneous reactions ranges from 1/25,000 to 1/11,000 in US travelers receiving chemoprophylaxis with sulfadoxine and pyrimethamine.
Anorexia, abdominal cramps, diarrhea, and vomiting may occur with high dosages of pyrimethamine. Anorexia and vomiting may be minimized by reducing dosage of pyrimethamine or by administering the drug with meals. Atrophic glossitis or gastritis also has been reported with high dosages of pyrimethamine. Other adverse GI effects reported with sulfonamides or with pyrimethamine include stomatitis, nausea, abdominal pain, and feeling of fullness.
For more Drug Warnings (Complete) data for Pyrimethamine (21 total), please visit the HSDB record page.

Biological Half Life

96 hours
Pyrimethamine reportedly has an average plasma half-life of 111 hours (range: 54-148 hours). The plasma half-life of sulfadoxine reportedly averages 169 hours (range: 100-231 hours).
To determine pyrimethamine levels in sera, cerebrospinal fluid, and ventricular fluid in infants, specimens were examined from 37 infants, ages 10 days to 1.5 yr, receiving pyrimethamine 1 mg/kg of body weight daily for 2 months followed by the same dosage each Monday, Wednesday, and Friday for treatment of suspect or proven congenital toxoplasmosis. The pyrimethamine half-life obtained from serum of 9 babies was 64 hr, which was significantly different than for 2 infants taking phenobarbital (33 hr).
A pharmacokinetic study of pyrimethamine was carried out in 4- (103-115 g) and 12-week-old (260-280 g) white male Wistar rats fed a standard diet containing 24% protein, and a low-protein diet containing 8% protein. After intragastric administration of the drug in a single dose of 40 mg/kg body weight, the concentrations of pyrimethamine in the blood were determined at different time points from 15 min to 20 hours post-dose...The elimination half-life (t1/2) was higher in the 4-week-old rats (i.e. 57.1 hr; 8% protein, and 51.2 hr; 24% protein) than in the 12-week-old animals (i.e. 42.4 hr; 8% protein, and 36.0 hr; 24% protein).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Ethyl propionate is condensed with p-chlorophenylacetonitrile in the presence of sodium methylate. The resulting alpha-propionyl-p-chlorophenylacetonitrile is reacted with isoamyl alcohol to form the hemiacetal which undergoes dehydration to alpha-(p-chlorophenyl)-beta-ethyl-beta-isoamyloxylacrylonitrile. /alpha-(p-Chlorophenyl)-beta-ethyl-beta-isoamyloxylacrylonitrile/ is reacted with guanidine where upon cyclization occurs because of (a) the liberation of isoamyl alcohol by condensation involving the imino hydrogen of guanidine and the isoamyloxy group of alpha-(p-chlorophenyl)-beta-ethyl-beta-isoamyloxylacrylonitrile, and (b) an addition reaction involving an amino group of guanidine and nitrile group of alpha-(p-chlorophenyl)-beta-ethyl-beta-isoamyloxylacrylonitrile.

Analytic Laboratory Methods

Pyrimethamine has been determined in animal feed by gas chromatography with electron capture detection. ... It can be determined in pharmaceutical products by nuclear magnetic resonance spectroscopy.

Clinical Laboratory Methods

Gas chromatography with both electron capture and mass spectrometry detection have been used for its determination in tissues, with a detection 0.1 mg/kg.
LC-MS determination in plasma.

Storage Conditions

Store at 15 deg to 25 °C (59 deg to 77 °F) in a dry place and protect from light.

Interactions

Although the clinical importance is unclear, mild hepatotoxicity has been reported in some patients receiving pyrimethamine and lorazepam concomitantly.
Although the clinical importance is unclear, p-aminobenzoic acid (PABA) reportedly interferes with the action of pyrimethamine and probably should not be used in patients receiving pyrimethamine.
An increased incidence and severity of adverse effects has been reported when chloroquine was used concomitantly with the fixed combination of sulfadoxine and pyrimethamine compared with use of the fixed combination alone. Sulfadoxine and pyrimethamine is compatible with quinine and with other anti-infectives.
Concomitant use of pyrimethamine or sulfadoxine and pyrimethamine with other antifolate agents (e.g., sulfonamides, co-trimoxazole, trimethoprim) is not recommended since such use may increase the risk of bone marrow suppression. If signs of folate deficiency develop, pyrimethamine or sulfadoxine and pyrimethamine should be discontinued and leucovorin administered (if necessary) until normal hematopoiesis is restored.
For more Interactions (Complete) data for Pyrimethamine (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Chloroquine and pyrimethamine inhibit the replication of human respiratory syncytial virus A

Fryad Rahman, Camille Libre, Andrew Oleinikov, Sergey Tcherniuk
PMID: 34342560   DOI: 10.1099/jgv.0.001627

Abstract

Human respiratory syncytial virus (hRSV) is a major cause of respiratory illness in young children and can cause severe infections in the elderly or in immunocompromised adults. To date, there is no vaccine to prevent hRSV infections, and disease management is limited to preventive care by palivizumab in infants and supportive care for adults. Intervention with small-molecule antivirals specific for hRSV represents a good alternative, but no such compounds are currently approved. The investigation of existing drugs for new therapeutic purposes (drug repositioning) can be a faster approach to address this issue. In this study, we show that chloroquine and pyrimethamine inhibit the replication of human respiratory syncytial virus A (long strain) and synergistically increase the anti-replicative effect of ribavirin
. Moreover, chloroquine, but not pyrimethamine, inhibits hRSV replication in the mouse model. Our results show that chloroquine can potentially be an interesting compound for treatment of hRSV infection in monotherapy or in combination with other antivirals.


Intermittent preventive treatment for malaria in infants

Ekpereonne B Esu, Chioma Oringanje, Martin M Meremikwu
PMID: 34273901   DOI: 10.1002/14651858.CD011525.pub3

Abstract

Intermittent preventive treatment could help prevent malaria in infants (IPTi) living in areas of moderate to high malaria transmission in sub-Saharan Africa. The World Health Organization (WHO) policy recommended IPTi in 2010, but its adoption in countries has been limited.
To evaluate the effects of intermittent preventive treatment (IPT) with antimalarial drugs to prevent malaria in infants living in malaria-endemic areas.
We searched the following sources up to 3 December 2018: the Cochrane Infectious Diseases Group Specialized Register, CENTRAL (the Cochrane Library), MEDLINE (PubMed), Embase (OVID), LILACS (Bireme), and reference lists of articles. We also searched the metaRegister of Controlled Trials (mRCT) and the WHO International Clinical Trials Registry Platform (ICTRP) portal for ongoing trials up to 3 December 2018.
We included randomized controlled trials (RCTs) that compared IPT to placebo or no intervention in infants (defined as young children aged between 1 to 12 months) in malaria-endemic areas.
The primary outcome was clinical malaria (fever plus asexual parasitaemia). Two review authors independently assessed trials for inclusion, evaluated the risk of bias, and extracted data. We summarized dichotomous outcomes and count data using risk ratios (RR) and rate ratios respectively, and presented all measures with 95% confidence intervals (CIs). We extracted protective efficacy values and their 95% CIs; when an included trial did not report this data, we calculated these values from the RR or rate ratio with its 95% CI. Where appropriate, we combined data in meta-analyses and assessed the certainty of the evidence using the GRADE approach.
We included 12 trials that enrolled 19,098 infants; all were conducted in sub-Saharan Africa. Three trials were cluster-RCTs. IPTi with sulfadoxine-pyrimethamine (SP) was evaluated in 10 trials from 1999 to 2013 (n = 15,256). Trials evaluating ACTs included dihydroartemisinin-piperaquine (1 trial, 147 participants; year 2013), amodiaquine-artesunate (1 study, 684 participants; year 2008), and SP-artesunate (1 trial, 676 participants; year 2008). The earlier studies evaluated IPTi with SP, and were conducted in Tanzania (in 1999 and 2006), Mozambique (2004), Ghana (2004 to 2005), Gabon (2005), Kenya (2008), and Mali (2009). One trial evaluated IPTi with amodiaquine in Tanzania (2000). Later studies included three conducted in Kenya (2008), Tanzania (2008), and Uganda (2013), evaluating IPTi in multiple trial arms that included artemisinin-based combination therapy (ACT). Although the effect size varied over time and between drugs, overall IPTi impacts on the incidence of clinical malaria overall, with a 30% reduction (rate ratio 0.70, 0.62 to 0.80; 10 studies, 10,602 participants). The effect of SP appeared to attenuate over time, with trials conducted after 2009 showing little or no effect of the intervention. IPTi with SP probably resulted in fewer episodes of clinical malaria (rate ratio 0.78, 0.69 to 0.88; 8 trials, 8774 participants, moderate-certainty evidence), anaemia (rate ratio 0.82, 0.68 to 0.98; 6 trials, 7438 participants, moderate-certainty evidence), parasitaemia (rate ratio 0.66, 0.56 to 0.79; 1 trial, 1200 participants, moderate-certainty evidence), and fewer hospital admissions (rate ratio 0.85, 0.78 to 0.93; 7 trials, 7486 participants, moderate-certainty evidence). IPTi with SP probably made little or no difference to all-cause mortality (risk ratio 0.93, 0.74 to 1.15; 9 trials, 14,588 participants, moderate-certainty evidence). Since 2009, IPTi trials have evaluated ACTs and indicate impact on clinical malaria and parasitaemia. A small trial of DHAP in 2013 shows substantive effects on clinical malaria (RR 0.42, 0.33 to 0.54; 1 trial, 147 participants, moderate-certainty evidence) and parasitaemia (moderate-certainty evidence).
In areas of sub-Saharan Africa, giving antimalarial drugs known to be effective against the malaria parasite at the time to infants as IPT probably reduces the risk of clinical malaria, anaemia, and hospital admission. Evidence from SP studies over a 19-year period shows declining efficacy, which may be due to increasing drug resistance. Combinations with ACTs appear promising as suitable alternatives for IPTi.


High prevalence of genotypes associated with sulfadoxine/pyrimethamine resistance in the rural area of Fougamou, Gabon

Fleuramie Mirembou Boukoumba, Jean Bernard Lekana-Douki, Pierre Blaise Matsiegui, Damiella Nancy Moukodoum, Ayola Akim Adegnika, Sandrine Lydie Oyegue-Liabagui
PMID: 33774217   DOI: 10.1016/j.jgar.2021.03.003

Abstract

Pregnancy-associated malaria (PAM) is a complex form of malaria. To prevent PAM, several African countries have adopted intermittent preventive treatment with sulfadoxine/pyrimethamine (IPT-SP). However, resistance to SP has been reported, associated with mutations in the genes Plasmodium falciparum dihydropteroate synthase (Pfdhps) and P. falciparum dihydrofolate reductase (Pfdhfr). The aim of this study was to investigate the prevalence of mutations in Pfdhfr and Pfdhps in P. falciparum isolates from rural areas of Gabon.
A cross-sectional survey of febrile patients (n = 202) who consulted Fougamou Health Center between February-May 2016 was performed. DNA was extracted from patient samples and the Pfdhfr and Pfdhps genes were genotyped using PCR-RFLP. Statistical analyses were performed.
The malaria prevalence in febrile patients included in the study was 60.4% (122/202). The main parasite species was P. falciparum (96.7%; 118/122), followed by Plasmodium malariae (3.3%; 4/122). Genotypes on codons 16, 51, 59 and 108 of Pfdhfr were highly mutated (>96%). In Pfdhps, codons 436, 437, 540 and 613 also expressed high mutation rates. The prevalence of triple mutations of Pfdhfr VIRNI and AIRNI was 12.1% and 84.5%, respectively. The prevalence of mutant haplotypes of Pfdhps SGEA, SGKA and AGEA was 37.9%, 25.9% and 12.1%, respectively. The prevalence of quadruple mutants IRN-A and IRN-G was 20.0% and 93.1%, respectively, whereas quintuple mutants were found at 57.8% (IRN-GE) and 5.0% (IRN-AE).
Our data show a high prevalence of genotypes associated with SP resistance. Clinical trials to investigate the efficacy of IPT-SP are much needed.


Malaria intermittent preventive treatment in Nigeria: a qualitative study to explore barriers

Fatima Mahmud Muhammad, Saharnaz Nedjat, Haniye Sadat Sajadi, Mahboubeh Parsaeian, Abraham Assan, Reza Majdzadeh
PMID: 33985434   DOI: 10.1186/s12879-021-06135-2

Abstract

While the use of sulphadoxine pyrimethamine (SP) is effective in preventing malaria infection during pregnancy, there are challenges limiting its uptake in Nigeria. This study aimed at exploring the barriers to IPTp usage among pregnant women in Kano state - Nigeria.
This is a qualitative study. The purposive sampling strategy was used for identification and selection of 14 key informants for interviews. In addition, six focus group discussions (FGDs) were conducted with pregnant women (3 FGDs) and married men (3 FGDs). The conventional content analysis method was used to interpret meaning from the content of the data. MAXQDA 10 software was used for data management and analysis.
Poor policy implementation, poor antenatal care attendance, inadequate access to intermittent preventive treatment at the community levels, lack of sustainable funding, and poor community engagement emerged as major barriers to IPTp use in Nigeria.
While the political will to allocate sufficient financial resources could help improve service delivery and IPTp usage among pregnant women, community participation is critical to sustain the gains.


Determinants of intermittent preventive treatment with sulfadoxine-pyrimethamine in pregnant women (IPTp-SP) in Mali, a household survey

Oumar Sangho, Moctar Tounkara, Lillian Joyce Whiting-Collins, Madeleine Beebe, Peter J Winch, Seydou Doumbia
PMID: 34022901   DOI: 10.1186/s12936-021-03764-5

Abstract

In malaria endemic regions, intermittent preventive treatment with sulfadoxine-pyrimethamine (IPTp-SP) is recommended for all pregnant women during prenatal consultation, from the fourth month of pregnancy up to the time of delivery. The Government of Mali is aiming for universal coverage of IPTp-SP. However, coverage is still low, estimated to be 18% for completion of three doses (IPTp-SP3). The objective of this study was to identify the factors that influence IPTp-SP adherence in the Health District of Sélingué, Mali.
This was a cross-sectional survey with 30 clusters, proportional to village size, with two stages of sampling. Data were collected electronically with Magpi software during face-to-face interviews/surveys. The data were analysed with SPSS version 20. A descriptive analysis and bivariate and multivariate logistic regression were performed. An equity analysis examined the effect of distance from health care facility on completion of three or more antenatal visits (ANC3 +) and three or more doses of intermittent preventive treatment (IPTp-SP3 +).
Of the 1,021 women surveyed, 87.8% (n = 896) attended at least one ANC visit. Of these, 86.3% (n = 773) received at least one dose of IPTp-SP. Compliance with three or more doses of IPTp-SP was 63.7%. The determinants statistically related to ANC3 + were the early initiation of ANC (OR = 3.22 [1.22, 10.78]), and the presence of a community health centre (CHC) in the village (OR = 9.69 [1.09, 86.21]). The ability to read (OR = 1.60 [1.01, 2.55]), the early initiation of ANC (OR = 1.46 [1.06, 2.00], knowledge of the utility of the drug (OR = 2.38 [1.24, 4.57]), and knowledge of the recommended dose of the drug (OR = 6.11 [3.98, 9.39]) were related to completion of three or more treatments (IPTp-SP3 +).
The early initiation of ANC was a positive determinant of the completeness of both ANC3 + and IPTp-SP3 + . This study shows that a successful implementation of the IPTp strategy can be achieved by improving access to prenatal care at community health facilities, and strengthening patient-provider communication to ensure adequate knowledge on dosing of IPTp-SP and the benefits to mother and child.


Polymerase-guided base editing enables in vivo mutagenesis and rapid protein engineering

Aaron Cravens, Osman K Jamil, Deze Kong, Jonathan T Sockolosky, Christina D Smolke
PMID: 33707425   DOI: 10.1038/s41467-021-21876-z

Abstract

Random mutagenesis is a technique used to generate diversity and engineer biological systems. In vivo random mutagenesis generates diversity directly in a host organism, enabling applications such as lineage tracing, continuous evolution, and protein engineering. Here we describe TRIDENT (TaRgeted In vivo Diversification ENabled by T7 RNAP), a platform for targeted, continual, and inducible diversification at genes of interest at mutation rates one-million fold higher than natural genomic error rates. TRIDENT targets mutagenic enzymes to precise genetic loci by fusion to T7 RNA polymerase, resulting in mutation windows following a mutation targeting T7 promoter. Mutational diversity is tuned by DNA repair factors localized to sites of deaminase-driven mutation, enabling sustained mutation of all four DNA nucleotides at rates greater than 10
mutations per bp. We show TRIDENT can be applied to routine in vivo mutagenesis applications by evolving a red-shifted fluorescent protein and drug-resistant mutants of an essential enzyme.


Cost-effectiveness of district-wide seasonal malaria chemoprevention when implemented through routine malaria control programme in Kita, Mali using fixed point distribution

Halimatou Diawara, Patrick Walker, Matt Cairns, Laura C Steinhardt, Fatou Diawara, Beh Kamate, Laeticia Duval, Elisa Sicuri, Issaka Sagara, Aboubacar Sadou, Jules Mihigo, Erin Eckert, Alassane Dicko, Lesong Conteh
PMID: 33663488   DOI: 10.1186/s12936-021-03653-x

Abstract

Seasonal malaria chemoprevention (SMC) is a strategy for malaria control recommended by the World Health Organization (WHO) since 2012 for Sahelian countries. The Mali National Malaria Control Programme adopted a plan for pilot implementation and nationwide scale-up by 2016. Given that SMC is a relatively new approach, there is an urgent need to assess the costs and cost effectiveness of SMC when implemented through the routine health system to inform decisions on resource allocation.
Cost data were collected from pilot implementation of SMC in Kita district, which targeted 77,497 children aged 3-59 months. Starting in August 2014, SMC was delivered by fixed point distribution in villages with the first dose observed each month. Treatment consisted of sulfadoxine-pyrimethamine and amodiaquine once a month for four consecutive months, or rounds. Economic and financial costs were collected from the provider perspective using an ingredients approach. Effectiveness estimates were based upon a published mathematical transmission model calibrated to local epidemiology, rainfall patterns and scale-up of interventions. Incremental cost effectiveness ratios were calculated for the cost per malaria episode averted, cost per disability adjusted life years (DALYs) averted, and cost per death averted.
The total economic cost of the intervention in the district of Kita was US $357,494. Drug costs and personnel costs accounted for 34% and 31%, respectively. Incentives (payment other than salary for efforts beyond routine activities) accounted for 25% of total implementation costs. Average financial and economic unit costs per child per round were US $0.73 and US $0.86, respectively; total annual financial and economic costs per child receiving SMC were US $2.92 and US $3.43, respectively. Accounting for coverage, the economic cost per child fully adherent (receiving all four rounds) was US $6.38 and US $4.69, if weighted highly adherent, (receiving 3 or 4 rounds of SMC). When costs were combined with modelled effects, the economic cost per malaria episode averted in children was US $4.26 (uncertainty bound 2.83-7.17), US $144 (135-153) per DALY averted and US $ 14,503 (13,604-15,402) per death averted.
When implemented at fixed point distribution through the routine health system in Mali, SMC was highly cost-effective. As in previous SMC implementation studies, financial incentives were a large cost component.


Temporal evolution of sulfadoxine-pyrimethamine resistance genotypes and genetic diversity in response to a decade of increased interventions against Plasmodium falciparum in northern Ghana

Lucas N Amenga-Etego, Victor Asoala, Godfred Agongo, Christopher Jacob, Sonia Goncalves, Gordon A Awandare, Kirk A Rockett, Dominic Kwiatkowski
PMID: 33731134   DOI: 10.1186/s12936-021-03693-3

Abstract

Anti-malarial drug resistance remains a key concern for the global fight against malaria. In Ghana sulfadoxine-pyrimethamine (SP) is used for intermittent preventive treatment of malaria in pregnancy and combined with amodiaquine for Seasonal Malaria Chemoprevention (SMC) during the high malaria season. Thus, surveillance of molecular markers of SP resistance is important to guide decision-making for these interventions in Ghana.
A total of 4469 samples from uncomplicated malaria patients collected from 2009 to 2018 was submitted to the Wellcome Trust Sanger Institute, UK for DNA sequencing using MiSeq. Genotypes were successfully translated into haplotypes in 2694 and 846 mono infections respectively for pfdhfr and pfdhps genes and the combined pfhdfr/pfdhps genes across all years.
At the pfdhfr locus, a consistently high (> 60%) prevalence of parasites carrying triple mutants (IRNI) were detected from 2009 to 2018. Two double mutant haplotypes (NRNI and ICNI) were found, with haplotype NRNI having a much higher prevalence (average 13.8%) than ICNI (average 3.2%) across all years. Six pfdhps haplotypes were detected. Of these, prevalence of five fluctuated in a downward trend over time from 2009 to 2018, except a pfdhps double mutant (AGKAA), which increased consistently from 2.5% in 2009 to 78.2% in 2018. Across both genes, pfdhfr/pfdhps combined triple (NRNI + AAKAA) mutants were only detected in 2009, 2014, 2015 and 2018, prevalence of which fluctuated between 3.5 and 5.5%. The combined quadruple (IRNI + AAKAA) genotype increased in prevalence from 19.3% in 2009 to 87.5% in 2011 before fluctuating downwards to 19.6% in 2018 with an average prevalence of 37.4% within the nine years. Prevalence of parasites carrying the quintuple (IRNI + AGKAA or SGEAA) mutant haplotypes, which are highly refractory to SP increased over time from 14.0% in 2009 to 89.0% in 2016 before decreasing to 78.9 and 76.6% in 2017 and 2018 respectively. Though quintuple mutants are rising in prevalence in both malaria seasons, together these combined genotypes vary significantly within season but not between seasons.
Despite high prevalence of pfdhfr triple mutants and combined pfdhfr/pfdhps quadruple and quintuple mutants in this setting SP may still be efficacious. These findings are significant as they highlight the need to continuously monitor SP resistance, particularly using deep targeted sequencing to ascertain changing resistance patterns.


Predictors for the uptake of optimal doses of sulfadoxine-pyrimethamine for intermittent preventive treatment of malaria during pregnancy in Tanzania: further analysis of the data of the 2015-2016 Tanzania demographic and health survey and malaria indicator survey

Vivian Mushi, Christopher H Mbotwa, Abdallah Zacharia, Theresia Ambrose, Fabiola V Moshi
PMID: 33549094   DOI: 10.1186/s12936-021-03616-2

Abstract

In Tanzania, the uptake of optimal doses (≥ 3) of sulfadoxine-pyrimethamine for intermittent preventive treatment of malaria (IPTp-SP) during pregnancy has remained below the recommended target of 80%. Therefore, this study aimed to investigate the predictors for the uptake of optimal IPTp-SP among pregnant women in Tanzania.
This study used data from the 2015-16 Tanzania demographic and health survey and malaria indicator survey (TDHS-MIS). The study had a total of 4111 women aged 15 to 49 who had live births 2 years preceding the survey. The outcome variable was uptake of three or more doses of IPTp-SP, and the independent variables were age, marital status, education level, place of residence, wealth index, occupation, geographic zone, parity, the timing of first antenatal care (ANC), number of ANC visits and type of the health facility for ANC visits. Predictors for the optimal uptake of IPTp-SP were assessed using univariate and multivariable logistic regression.
A total of 327 (8%) women had optimal uptake of IPTp-SP doses. Among the assessed predictors, the following were significantly associated with optimal uptake of IPTp-SP doses; education level [primary (AOR: 2.2, 95% CI 1.26-3.67); secondary or higher education (AOR: 2.1, 95% CI 1.08-4.22)], attended ANC at the first trimester (AOR: 2.4, 95% CI 1.20-4.96), attended ≥ 4 ANC visits (AOR: 1.9, 95% CI 1.34-2.83), attended government health facilities (AOR: 1.5, 95% CI 1.07-1.97) and geographic zone [Central (AOR: 5, 95% CI 2.08-11.95); Southern Highlands (AOR: 2.8, 95% CI 1.15-7.02); Southwest Highlands (AOR: 2.7, 95% CI 1.03-7.29); Lake (AOR: 3.5, 95% CI 1.51-8.14); Eastern (AOR: 1.5, 95% CI 1.88-11.07)].
The uptake of optimal IPTp-SP doses is still low in Tanzania. The optimal uptake of IPTp-SP was associated with attending ANC in the first trimester, attending more than four ANC visits, attending government health facility for ANC, having primary, secondary, or higher education level, and geographic zone. Therefore, there is a need for health education and behavior change interventions with an emphasis on the optimal use of IPTp-SP doses.


Pyrimethamine Modulates Interplay between Apoptosis and Autophagy in Chronic Myelogenous Leukemia Cells

Young Yun Jung, Chulwon Kim, In Jin Ha, Seok-Geun Lee, Junhee Lee, Jae-Young Um, Kwang Seok Ahn
PMID: 34360911   DOI: 10.3390/ijms22158147

Abstract

Pyrimethamine (Pyri) is being used in combination with other medications to treat serious parasitic infections of the body, brain, or eye and to also reduce toxoplasmosis infection in the patients with HIV infection. Additionally, Pyri can display significant anti-cancer potential in different tumor models, but the possible mode of its actions remains unclear. Hence, in this study, the possible anti-tumoral impact of Pyri on human chronic myeloid leukemia (CML) was deciphered. Pyri inhibited cell growth in various types of tumor cells and exhibited a marked inhibitory action on CML cells. In addition to apoptosis, Pyri also triggered sustained autophagy. Targeted inhibition of autophagy sensitized the tumor cells to Pyri-induced apoptotic cell death. Moreover, the activation of signal transducer and activator of transcription 5 (STAT5) and its downstream target gene Bcl-2 was attenuated by Pyri. Accordingly, small interfering RNA (siRNA)-mediated STAT5 knockdown augmented Pyri-induced autophagy and apoptosis and promoted the suppressive action of Pyri on cell viability. Moreover, ectopic overexpression of Bcl-2 protected the cells from Pyri-mediated autophagy and apoptosis. Overall, the data indicated that the attenuation of STAT5-Bcl-2 cascade by Pyri can regulate its growth inhibitory properties by simultaneously targeting both apoptosis and autophagy cell death mechanism(s).


Explore Compound Types